
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid, also known as 8-OH-DPAT, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the serotonin receptor 5-HT1A, which is involved in various physiological and pathological processes in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Mecanismo De Acción
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid acts as a potent and selective agonist for the serotonin receptor 5-HT1A. The activation of this receptor leads to the inhibition of the release of serotonin and other neurotransmitters, which results in a decrease in anxiety and depression-like behavior. The compound also stimulates the release of dopamine in certain brain regions, which may contribute to its therapeutic effects in Parkinson's disease and drug addiction.
Biochemical and Physiological Effects:
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is thought to be responsible for its anxiolytic and antidepressant effects. The compound has also been found to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, which may contribute to its therapeutic effects in Parkinson's disease and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective agonist for the serotonin receptor 5-HT1A, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. The compound also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the research on (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid. One direction is to investigate its potential use in the treatment of anxiety, depression, and other neurological disorders. Another direction is to explore its potential use in the treatment of Parkinson's disease and drug addiction. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify any potential side effects or toxicities. Finally, the development of more potent and selective agonists for the serotonin receptor 5-HT1A may lead to the discovery of new therapeutic agents for a range of neurological disorders.
Métodos De Síntesis
The synthesis of (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves several steps. The starting material is 2-nitrophenylacetic acid, which is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then protected with a suitable protecting group such as benzyl, and the nitro group is reduced to an amino group using palladium on carbon. The protected amine is then deprotected to give (S)-2-Amino-8-hydroxytetralin-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. It has been shown to be effective in reducing anxiety-like behavior in animal models and has also been found to have antidepressant-like effects. The compound has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and drug addiction.
Propiedades
Número CAS |
168629-05-8 |
|---|---|
Nombre del producto |
(S)-2-Amino-8-hydroxytetralin-2-carboxylic acid |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
MIZUUMRXJDZBJU-NSHDSACASA-N |
SMILES isomérico |
C1C[C@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
SMILES |
C1CC(CC2=C1C=CC=C2O)(C(=O)O)N |
SMILES canónico |
C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+] |
Sinónimos |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)



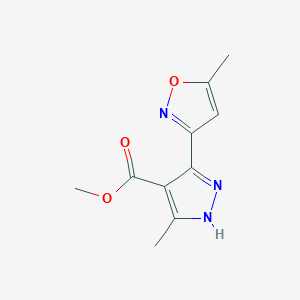
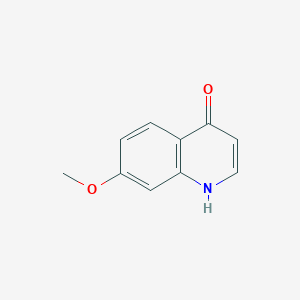

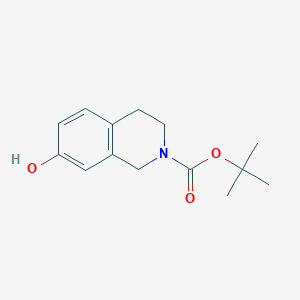

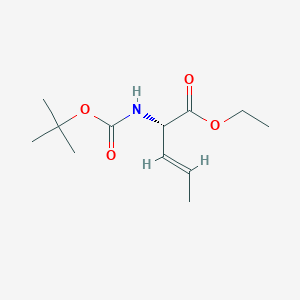
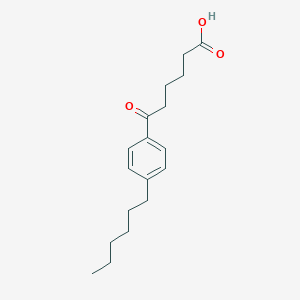
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)